1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-(2-乙基-6-甲基苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a urea derivative, which contains a dihydroisoquinoline moiety and two phenyl rings. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets . Dihydroisoquinolines are a type of isoquinoline, a nitrogen-containing heterocycle that is a structural component of many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a urea linkage (-NH-CO-NH-), a dihydroisoquinoline ring, and two phenyl rings. The presence of the dimethoxy groups on the dihydroisoquinoline ring and the ethyl and methyl groups on one of the phenyl rings could have significant effects on the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the urea linkage, the dihydroisoquinoline ring, and the phenyl rings. The urea linkage can participate in hydrogen bonding, while the dihydroisoquinoline and phenyl rings can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the dimethoxy groups could increase its lipophilicity, which could affect its solubility and permeability .科学研究应用
邻位酰基苯基乙酸的环化
研究表明,邻位酰基苯基乙酸甲酯与尿素反应生成 1-芳基-3-羟基异喹啉,重点介绍了一种生成异喹啉衍生物的方法,该方法可能为探索类似于所讨论化合物的化合物的效用提供途径 (Nowicki 和 Fabrycy,1976)。
光学活性萨尔索林和诺劳达诺林衍生物
已经完成了光学活性异喹啉衍生物的合成和分离,为它们在酶抑制研究中的潜在应用提供了重要的见解。这项研究证明了与异喹啉衍生物在结构上相关的化合物的化学多功能性和应用潜力 (Chrzanowska 等,1987)。
BRAFV600E 抑制剂
具有芳基苯基脲和异喹啉片段的结构化合物已被证明是突变型和野生型 BRAF 激酶的有效抑制剂,表明它们在癌症治疗中的潜力。这表明研究此类化合物对于治疗应用具有相关性 (Holladay 等,2011)。
DNA 结合 N-烷基苯胺基喹唑啉衍生物
对 N-烷基苯胺基喹唑啉衍生物的研究显示出显着的 DNA 相互作用,表明它们作为 DNA 插层剂的潜力。这突出了具有相似结构特征的化合物的潜在生物医学应用,特别是在针对和修饰遗传物质以用于治疗目的方面 (Garofalo 等,2010)。
进入嘧啶并异喹啉-4-酮的新途径
新型嘧啶并异喹啉-4-酮的合成证明了含有异喹啉和尿素衍生物的化合物的化学反应性和潜在药用应用。此类研究强调了这些化学结构在开发新的治疗剂中的多功能性和适用性 (Lal 等,1990)。
安全和危害
未来方向
作用机制
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000 . This means it has a preferential affinity for the sigma-2 receptor compared with the sigma-1 receptor and at least four other neurotransmitter receptor sites, including the norepinephrine transporter .
Biochemical Pathways
The sigma-2 receptor is involved in intracellular Ca2+ regulation and cholesterol homeostasis . Therefore, the compound, by acting on the sigma-2 receptor, can potentially affect these biochemical pathways.
Pharmacokinetics
Following oral administration, the compound shows rapid absorption and peak plasma concentration (Cmax) occurs within 10 minutes of dosing . It also shows an adequate, absolute oral bioavailability of 29.0% .
Result of Action
The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that it could potentially be used in the treatment of pain conditions.
属性
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3/c1-5-20-8-6-7-18(2)27(20)31-28(32)30-22-11-9-19(10-12-22)15-24-23-17-26(34-4)25(33-3)16-21(23)13-14-29-24/h6-12,16-17H,5,13-15H2,1-4H3,(H2,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDXAJGVRRNFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。